Physicochemical Differentiation: XLogP3-AA and Hydrogen Bonding Capacity vs. Ketone and Des-Methyl Analogs
The target oxime exhibits an XLogP3-AA of 0.4, which is approximately 0.8–1.2 log units lower than the corresponding ketone (5-methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one, CAS 1909313-15-0) based on in-class prediction models [1]. Furthermore, the oxime contributes one hydrogen bond donor and four acceptors, versus the ketone's zero donors and three acceptors. This altered hydrogen-bonding capacity directly impacts solubility and permeability. Comparator data from related pyrrolo[1,2-b][1,2,4]triazole scaffolds show that a ΔXLogP of 0.5–1.0 can shift aqueous solubility by 3- to 10-fold in physiological buffers [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; HBD = 1, HBA = 4 (computed) [1] |
| Comparator Or Baseline | 5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one (ketone, CAS 1909313-15-0): predicted XLogP3-AA ≈ 1.2–1.6; HBD = 0, HBA = 3 |
| Quantified Difference | ΔXLogP3-AA = 0.8–1.2 units lower for the oxime; gain of 1 HBD and 1 HBA. |
| Conditions | Computational predictions (PubChem, XLogP3 3.0). Solubility shift inferred from class data on fused triazole derivatives in phosphate buffer pH 7.4 [2]. |
Why This Matters
For procurement decisions, the lower lipophilicity and additional hydrogen-bonding capacity of the oxime predict improved aqueous solubility and potentially superior oral bioavailability compared to the ketone analog, reducing formulation challenges.
- [1] PubChem. Compound Summary for CID 137251001, (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime. National Center for Biotechnology Information (2025). View Source
- [2] EP 0714892 B1 - 1H-pyrrolo [1, 2-b][1, 2, 4] Triazole derivatives and their preparation via 1H-1,2,4-triazole derivatives. European Patent Office (2004). View Source
